(2R,3R,5S)-2-(6-amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolan-3-ol
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Overview
Description
The compound “(2R,3R,5S)-2-(6-amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolan-3-ol” is a nucleoside analog. Nucleoside analogs are compounds structurally similar to nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds often have significant biological activity and are used in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the modification of natural nucleosides or the construction of the nucleoside structure from simpler precursors
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Nucleoside analogs can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a ketone or aldehyde, while substitution could introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
Nucleoside analogs have a wide range of applications in scientific research, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with enzymes and nucleic acids.
Medicine: Used as antiviral and anticancer agents due to their ability to interfere with DNA and RNA synthesis.
Industry: Employed in the production of pharmaceuticals and as research tools in biotechnology.
Mechanism of Action
The mechanism of action of nucleoside analogs typically involves their incorporation into DNA or RNA, where they can disrupt normal nucleic acid function. This can lead to the inhibition of viral replication or the induction of cell death in cancer cells. The specific molecular targets and pathways involved depend on the structure of the analog and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nucleoside analogs like:
Acyclovir: Used as an antiviral agent.
Zidovudine: Used in the treatment of HIV.
Gemcitabine: Used as a chemotherapeutic agent.
Uniqueness
The uniqueness of “(2R,3R,5S)-2-(6-amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolan-3-ol” lies in its specific structure, which may confer unique biological activity or therapeutic potential compared to other nucleoside analogs.
Properties
IUPAC Name |
2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O3/c11-10-14-7(12)6-8(15-10)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSLUZJFGNTTEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)Cl)N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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